molecular formula C9H20O3 B3046779 2-Propanol, 1-butoxy-3-ethoxy- CAS No. 13021-52-8

2-Propanol, 1-butoxy-3-ethoxy-

Cat. No.: B3046779
CAS No.: 13021-52-8
M. Wt: 176.25 g/mol
InChI Key: UXQUQIDOQQLAOV-UHFFFAOYSA-N
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Description

2-Propanol, 1-butoxy-3-ethoxy- is an organic compound belonging to the class of alcohols. It is a colorless liquid with a mild odor and is known for its solvent properties. The compound is used in various industrial applications due to its ability to dissolve a wide range of substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-butoxy-3-ethoxy- can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For instance, the reaction between sodium ethoxide and 1-chlorobutane can yield the desired ether under appropriate conditions .

Industrial Production Methods: In an industrial setting, the production of 2-Propanol, 1-butoxy-3-ethoxy- typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also involve purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Propanol, 1-butoxy-3-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

2-Propanol, 1-butoxy-3-ethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-butoxy-3-ethoxy- involves its interaction with various molecular targets. As a solvent, it can disrupt the intermolecular forces between solute molecules, facilitating their dissolution. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

  • 1-Butoxy-2-propanol
  • 2-Butoxyethanol
  • 1-Butoxy-3-ethoxy-2-propanol

Comparison: 2-Propanol, 1-butoxy-3-ethoxy- is unique due to its specific molecular structure, which imparts distinct solvent properties. Compared to similar compounds, it may offer better solubility for certain substances and exhibit different reactivity patterns in chemical reactions .

Properties

IUPAC Name

1-butoxy-3-ethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-3-5-6-12-8-9(10)7-11-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQUQIDOQQLAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(COCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432796
Record name 2-Propanol, 1-butoxy-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13021-52-8
Record name 2-Propanol, 1-butoxy-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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